Ethanesulfonic acid
Overview
Description
Ethanesulfonic acid is a sulfonic acid with the chemical formula CH₃CH₂SO₃H. It is a colorless liquid that is highly soluble in water. The compound is known for its strong acidic properties and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
Ethanesulfonic acid is known to interact with two primary targets: Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus
Mode of Action
It is known to interact with its targets, potentially leading to changes in their function or activity .
Result of Action
It is known that this compound is commonly used as a catalyst for alkylation and polymerization reactions .
Biochemical Analysis
Biochemical Properties
Ethanesulfonic acid is involved in various biochemical reactions. It is used as a catalyst for alkylation and polymerization reactions . It is also employed in the electrolytic reduction of perrhenate solutions
Molecular Mechanism
It is known to interact with Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the classical methods for synthesizing ethanesulfonic acid involves the reaction of ethyl iodide with crystallized ammonium sulfite in water. The mixture is boiled under reflux until it goes into solution. Lead oxide is then added, and the solution is boiled until all ammonia is expelled. The lead salt of this compound is formed and filtered off. Hydrogen sulfide is passed into the filtrate to remove lead sulfide, and the solution is neutralized with barium carbonate. The final product is obtained by evaporating the filtrate .
Another method involves the reaction of bis(2-hydroxyethyl)disulfide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at a controlled temperature with continuous stirring and results in a high yield of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of ethyl mercaptan using hydrogen peroxide. This method is preferred due to its high efficiency and yield. The reaction is typically carried out in a glass reactor equipped with a reflux condenser and internal cooling system to maintain the desired temperature .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound ethyl ester.
Reduction: It participates in the electrolytic reduction of perrhenate solutions.
Substitution: It can react with triethoxymethane to form this compound ethyl ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Electrolytic reduction is carried out using a suitable electrolyte.
Substitution: Triethoxymethane is used as a reagent in substitution reactions.
Major Products Formed
This compound ethyl ester: Formed through oxidation and substitution reactions.
Perrhenate reduction products: Formed through electrolytic reduction.
Scientific Research Applications
Ethanesulfonic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst for alkylation and polymerization reactions.
Biology: Employed in the preparation of buffers for biological research.
Medicine: Used as a pharmaceutical intermediate in the synthesis of various drugs.
Comparison with Similar Compounds
Ethanesulfonic acid is similar to other sulfonic acids, such as mthis compound and propanesulfonic acid. it is unique in its specific applications and properties:
Mthis compound: Has a shorter carbon chain and is used primarily as a catalyst in organic synthesis.
Propanesulfonic acid: Has a longer carbon chain and is used in similar applications but with different reactivity profiles.
List of Similar Compounds
- Mthis compound
- Propanesulfonic acid
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- 2-Morpholinothis compound (MES)
Properties
IUPAC Name |
ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVGXIOQKPBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060487 | |
Record name | Ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethanesulfonic acid | |
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CAS No. |
594-45-6 | |
Record name | Ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethane sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599310E3U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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